molecular formula C59H82N16O13 B3249870 FGF acidic I (102-111) (bovine brain) CAS No. 198542-00-6

FGF acidic I (102-111) (bovine brain)

Cat. No.: B3249870
CAS No.: 198542-00-6
M. Wt: 1223.4 g/mol
InChI Key: WMVDFVINRKKHDU-FWNVVKSISA-N
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Description

Fibroblast Growth Factor Acidic I (FGF acidic I) (102-111) is a decapeptide fragment derived from the acidic FGF isoform (FGF-1) isolated from bovine brain. This fragment corresponds to residues 102–111 of the full-length protein, with the sequence His-Ala-Glu-Lys-His-Trp-Phe-Val-Gly-Leu . Acidic FGF is a heparin-binding growth factor involved in angiogenesis, mitogenesis, and wound healing. Unlike its basic counterpart (FGF-2), acidic FGF has a lower isoelectric point (pI ~5–6) and exhibits reduced mitogenic potency but retains structural homology with other FGF family members .

Properties

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H82N16O13/c1-32(2)21-47(59(87)88)69-48(76)29-65-58(86)50(33(3)4)75-57(85)44(22-35-13-7-6-8-14-35)72-55(83)45(23-36-26-64-41-16-10-9-15-39(36)41)73-56(84)46(25-38-28-63-31-67-38)74-53(81)42(17-11-12-20-60)71-54(82)43(18-19-49(77)78)70-51(79)34(5)68-52(80)40(61)24-37-27-62-30-66-37/h6-10,13-16,26-28,30-34,40,42-47,50,64H,11-12,17-25,29,60-61H2,1-5H3,(H,62,66)(H,63,67)(H,65,86)(H,68,80)(H,69,76)(H,70,79)(H,71,82)(H,72,83)(H,73,84)(H,74,81)(H,75,85)(H,77,78)(H,87,88)/t34-,40-,42-,43-,44-,45-,46-,47-,50-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVDFVINRKKHDU-FWNVVKSISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CN=CN5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CN=CN5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H82N16O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1223.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FGF acidic I (102-111) (bovine brain) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure consistency and efficiency. The purification process is scaled up using preparative HPLC systems .

Chemical Reactions Analysis

Types of Reactions

FGF acidic I (102-111) (bovine brain) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .

Scientific Research Applications

FGF acidic I (102-111) (bovine brain) has several scientific research applications:

Mechanism of Action

FGF acidic I (102-111) (bovine brain) exerts its effects by binding to specific receptors on the surface of neurons. This binding activates intracellular signaling pathways that promote neuronal survival, growth, and differentiation. The primary molecular targets include the FGF receptors (FGFRs), which trigger downstream signaling cascades such as the MAPK/ERK pathway .

Comparison with Similar Compounds

Structural and Functional Comparison with Full-Length Acidic FGF

  • Full-Length Acidic FGF (FGF-1): Sequence: Comprises 140–155 amino acids, with residues 102–111 forming a conserved region critical for receptor binding . Activity: Full-length acidic FGF stimulates endothelial cell proliferation (ED50 ~6,000 pg/ml) but is ~100-fold less potent than basic FGF (ED50 ~60 pg/ml) . Stability: Acidic FGF is highly unstable at neutral pH unless stabilized by heparin or reducing agents .
  • FGF Acidic I (102-111): Role: Represents a bioactive fragment implicated in receptor interaction.

Comparison with Basic FGF (FGF-2)

Parameter Acidic FGF (FGF-1) Basic FGF (FGF-2)
Source Bovine brain, pituitary Bovine pituitary, brain
Isoelectric Point ~5.0–6.0 ~9.6–9.8
Mitogenic Potency ED50 ~6,000 pg/ml ED50 ~60 pg/ml
Angiogenic Activity Moderate High (potent in CAM assays)
Stability Labile at pH >7.0 Stable across broader pH range
Receptor Binding Requires heparin for stabilization Less heparin-dependent

Key Findings :

  • Basic FGF exhibits superior mitogenic and angiogenic activity due to higher affinity for FGF receptors (FGFRs) and heparin sulfate proteoglycans .
  • Structural homology (~55%) exists between acidic and basic FGFs, but divergent residues in the N-terminal and core regions account for functional differences .

Comparison with Other FGF Fragments

  • Basic FGF (1-24) : A truncated peptide from basic FGF’s N-terminus. Unlike FGF acidic I (102-111), this fragment retains partial mitogenic activity, highlighting the functional importance of N-terminal regions in FGF signaling .
  • Endothelial Cell Growth Factor (ECGF) : Shares functional overlap with acidic FGF (e.g., pI ~5–6) but is distinct in sequence and tissue distribution .

Stability and Preparation Variability

  • Brain-derived acidic FGF preparations often contain both acidic and basic components due to proteolytic processing or storage conditions (e.g., lyophilization vs. solution storage) .
  • The acidic component is highly sensitive to pH >7.0 and oxidative conditions, necessitating reducing agents (e.g., β-mercaptoethanol) for stabilization .

Research Implications and Limitations

  • Therapeutic Potential: Acidic FGF’s lower potency may limit its use in angiogenesis-driven therapies compared to basic FGF. However, its role in neuronal development warrants further study .
  • Fragment Specificity : The 102-111 fragment’s biological relevance remains unclear, as most studies focus on full-length FGF isoforms.
  • Contradictory Evidence : Some reports suggest variable mitogenic activities in brain FGF preparations, possibly due to contamination or degradation .

Biological Activity

Fibroblast Growth Factor (FGF) acidic I (102-111), derived from bovine brain, is a peptide that plays a significant role in various biological processes, particularly in cell growth, differentiation, and tissue repair. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of FGF Acidic I (102-111)

FGF acidic I, also known as FGF1, is part of the fibroblast growth factor family, which consists of at least 22 members known for their diverse roles in development and tissue homeostasis. The specific sequence for FGF acidic I (102-111) is as follows:

  • One Letter Code : HAEKHWFVGL
  • Three Letter Code : His-Ala-Glu-Lys-His-Trp-Phe-Val-Gly-Leu
  • Molecular Weight : 1223.4 Da
  • Molecular Formula : C59H82N16O13
  • Purity : >95% .

FGF acidic I exerts its biological effects primarily through interaction with specific FGF receptors (FGFRs). The binding of FGF1 to FGFRs activates several intracellular signaling pathways that are crucial for cellular responses:

  • RAS/MAPK Pathway : This pathway is vital for cell proliferation and differentiation. Activation occurs through the formation of a signaling complex involving FRS2α, GRB2, and SOS proteins, leading to RAS activation and downstream MAPK signaling .
  • PI3K/AKT Pathway : This pathway is implicated in cell survival and metabolism. GAB1 protein links activated FGFRs to PI3K, facilitating AKT activation .
  • Heparin Binding : FGF1 has a high affinity for heparin, which enhances its stability and bioavailability. This interaction is critical for its function in vivo as it promotes receptor activation .

Biological Functions

FGF acidic I is involved in numerous biological activities:

  • Cell Proliferation : FGF1 stimulates the proliferation of various cell types, including endothelial cells and fibroblasts.
  • Wound Healing : It promotes tissue repair by enhancing angiogenesis and cellular migration.
  • Neuroprotection : FGF1 has neuroprotective effects in the central nervous system, aiding in recovery from injury .

Case Studies

  • Wound Healing Applications :
    A study demonstrated that FGF1 significantly accelerates wound healing in diabetic mice models by enhancing fibroblast proliferation and migration .
  • Neuroprotective Effects :
    In vitro studies indicated that FGF1 protects neurons against oxidative stress-induced apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Tumor Biology :
    Research has shown that FGF1 can influence tumor behavior by promoting angiogenesis and modulating the tumor microenvironment. In breast cancer models, FGF signaling was linked to increased tumor growth and metastasis .

Data Table on Biological Activities

Biological ActivityMechanismReference
Cell ProliferationActivation of RAS/MAPK pathway
Wound HealingEnhanced fibroblast migration
NeuroprotectionReduction of oxidative stress-induced apoptosis
Tumor GrowthModulation of tumor microenvironment

Q & A

Q. How can researchers validate the specificity of FGF acidic I (102-111) in neuroprotection assays?

  • Answer : Perform rescue experiments with competitive inhibitors (e.g., soluble FGFR1). Validate via CRISPR-Cas9 editing of FGF receptors in target cells. Cross-reference with transcriptomic datasets (e.g., GEO) to confirm pathway-specific activation .

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